REACTION_CXSMILES
|
C([O:3][C:4](=O)[NH:5][CH2:6][CH2:7][C:8]1[C:9]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=2[S:11][CH:12]=1)C.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.O=P(Cl)(Cl)Cl>>[F:17][C:15]1[CH:14]=[CH:13][C:10]2[S:11][C:12]3[C:4](=[O:3])[NH:5][CH2:6][CH2:7][C:8]=3[C:9]=2[CH:16]=1
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(NCCC=1C2=C(SC1)C=CC(=C2)F)=O
|
Name
|
|
Quantity
|
461 mg
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel (2% methanol in chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC2=C(C3=C(C(NCC3)=O)S2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 90 mg | |
YIELD: PERCENTYIELD | 19.78% | |
YIELD: CALCULATEDPERCENTYIELD | 19.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |